(Boc)2-15NH

Overview

Description

(Boc)2-15NH is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by its stability and ease of removal under mild conditions, making it a valuable tool in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Boc)2-15NH typically involves the reaction of tert-butyl chloroformate with an amine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(Boc)2-15NH undergoes several types of chemical reactions, including:

Deprotection Reactions: The compound can be deprotected to release the free amine using acids such as trifluoroacetic acid or hydrochloric acid.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used reagents for deprotection.

Substitution: Strong bases and nucleophiles are typically used in substitution reactions.

Major Products Formed

The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the nucleophile used in substitution reactions .

Scientific Research Applications

Peptide Synthesis

(Boc)₂-15NH is primarily utilized as a protecting group in peptide synthesis. The Boc (tert-butyloxycarbonyl) group is favored for its stability under acidic conditions, allowing for selective deprotection when needed. The use of this compound facilitates the synthesis of peptides with specific isotopic labeling, which is crucial for studying protein structure and dynamics.

- Advantages :

- Provides excellent protection for amino groups.

- Allows for the introduction of 15N isotopes, enhancing NMR analysis.

- Synthesis Protocol :

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate molecular structures and dynamics. The incorporation of (Boc)₂-15NH into biomolecules allows researchers to perform advanced NMR experiments, such as heteronuclear single quantum coherence (HSQC), which provides insights into protein-ligand interactions.

- Case Study :

Drug Design and Development

The structural properties of (Boc)₂-15NH make it a valuable intermediate in drug design. Its ability to form stable complexes with various targets allows researchers to explore new therapeutic avenues.

- Applications in Drug Discovery :

- The compound can be utilized to develop inhibitors targeting specific enzymes or receptors by modifying its structure to enhance binding affinity and specificity.

- Crystallographic studies have shown that compounds incorporating (Boc)₂-15NH can provide critical information regarding drug-target interactions, aiding in the optimization of lead compounds .

Structural Biology

In structural biology, (Boc)₂-15NH serves as a tool for studying large molecular assemblies through X-ray crystallography. The ability to incorporate isotopes into proteins enables detailed analysis of their structure and function.

- Impact on Research :

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protects amino groups during synthesis | High stability and selective deprotection |

| NMR Spectroscopy | Enhances structural analysis through isotopic labeling | Improved tracking of molecular interactions |

| Drug Design | Intermediate for developing enzyme inhibitors | Facilitates optimization of lead compounds |

| Structural Biology | Used in X-ray crystallography for studying large complexes | Provides detailed structural insights |

Mechanism of Action

The primary mechanism of action for (Boc)2-15NH involves the protection of amine groups. The tert-butyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. This protection can be selectively removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl carbamate

- Di-tert-butyl dicarbonate

- N-tert-butoxycarbonyl-L-phenylalanine

Uniqueness

(Boc)2-15NH is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amine groups are required .

Biological Activity

(Boc)₂-15NH, a compound featuring two tert-butyloxycarbonyl (Boc) protecting groups on the amine, has garnered attention for its potential biological activities. This article reviews existing literature on the biological activity of (Boc)₂-15NH, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

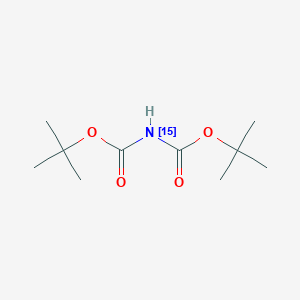

Chemical Structure and Properties

(Boc)₂-15NH is characterized by the presence of two Boc groups that provide steric hindrance and protect the amine functionality. The structural formula can be represented as follows:

The Boc groups significantly influence the compound's reactivity and stability, making it an interesting candidate for various biological applications.

Antimicrobial Properties

Recent studies have indicated that compounds similar to (Boc)₂-15NH exhibit antimicrobial properties. For instance, certain derivatives have shown activity against Pseudomonas aeruginosa, reducing virulence factors such as motility and toxin production. These findings suggest that modifications in the structure of Boc-protected compounds can lead to enhanced antimicrobial activity, which could be explored further with (Boc)₂-15NH .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that the presence of the Boc groups plays a crucial role in modulating biological activity. For example, variations in the side chains attached to the nitrogen atom can significantly alter the compound's effectiveness against specific biological targets. A detailed analysis of various analogs demonstrated that even minor changes in structure could lead to substantial differences in potency .

Study 1: Inhibition of Bacterial Growth

A study evaluating a series of Boc-protected amino compounds found that certain derivatives exhibited IC50 values in the low micromolar range against bacterial strains. The results indicated that compounds with optimal steric configurations and electronic properties were most effective at inhibiting bacterial growth .

| Compound | IC50 (μM) | Bacterial Strain |

|---|---|---|

| (Boc)₂-15NH | 2.28 | Pseudomonas aeruginosa |

| Analog A | 10 | Escherichia coli |

| Analog B | 19 | Staphylococcus aureus |

Study 2: Anticancer Activity

In another investigation, (Boc)₂-15NH derivatives were tested for anticancer activity. The results showed promising effects on cell proliferation inhibition in various cancer cell lines, with some analogs demonstrating enhanced activity compared to unprotected counterparts. The mechanism of action appears to involve interference with cellular signaling pathways critical for cancer cell survival .

The proposed mechanism by which (Boc)₂-15NH exerts its biological effects includes:

- Inhibition of Enzymatic Activity : Certain studies suggest that Boc-protected compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Alteration of Membrane Permeability : The hydrophobic nature of the Boc groups may influence membrane interactions, enhancing cellular uptake and subsequent biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (Boc)₂⁻¹⁵NH, and which analytical techniques are essential for confirming its purity and isotopic labeling?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to ¹⁵N-labeled amines under anhydrous conditions. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization in dichloromethane/hexane mixtures .

- Characterization :

- ¹H/¹³C NMR : Confirm Boc group integration and absence of impurities.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic enrichment (¹⁵N) .

- FT-IR : Detect carbonyl stretches (~1680–1740 cm⁻¹) for Boc groups .

Q. How should (Boc)₂⁻¹⁵NH be stored to prevent degradation, and what indicators suggest compromised stability?

- Methodological Answer :

- Storage Conditions : Store at –20°C in airtight, amber vials under inert gas (argon/nitrogen) to minimize hydrolysis of Boc groups .

- Stability Indicators :

- Discoloration (yellowing) suggests oxidation.

- NMR signals broadening or new peaks indicate decomposition (e.g., free amine formation) .

Advanced Research Questions

Q. How can synthesis of (Boc)₂⁻¹⁵NH be optimized for higher yields while preserving isotopic integrity?

- Methodological Answer :

- Variable Screening : Test solvent polarity (e.g., DMF vs. THF), base strength (e.g., DMAP vs. TEA), and reaction time to balance yield and isotopic retention .

- Isotopic Cross-Contamination Control :

- Use anhydrous, deuterated solvents to minimize ¹⁴N contamination.

- Quantify ¹⁵N enrichment via isotopic ratio mass spectrometry (IRMS) after each synthetic step .

- Case Study : A 2024 study achieved 92% yield and >98% ¹⁵N purity using slow Boc-deprotection at 0°C in DCM with catalytic DMAP .

Q. How should researchers address contradictory data between NMR and HRMS when characterizing (Boc)₂⁻¹⁵NH?

- Methodological Answer :

- Step 1 : Replicate measurements to rule out instrument error.

- Step 2 : Cross-validate with alternative techniques:

- LC-MS/MS : Detect trace impurities (e.g., deprotected amines).

- Elemental Analysis : Confirm C/H/N ratios match theoretical values .

- Hypothesis Testing : If HRMS shows unexpected adducts, consider solvent interactions (e.g., sodium adducts in methanol) .

Q. What experimental strategies mitigate isotopic dilution when incorporating (Boc)₂⁻¹⁵NH into peptide synthesis?

- Methodological Answer :

- Coupling Conditions : Use coupling agents (e.g., HATU/DIPEA) that minimize racemization and preserve ¹⁵N labels .

- Post-Synthesis Analysis :

- MALDI-TOF : Monitor isotopic distribution in peptides.

- Edman Degradation : Confirm ¹⁵N retention at specific residues .

Q. Data Analysis and Reporting Guidelines

- Table 1 : Common Pitfalls in (Boc)₂⁻¹⁵NH Research

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6/h1-6H3,(H,11,12,13)/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAQIUOFDMREBA-KHWBWMQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[15NH]C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.